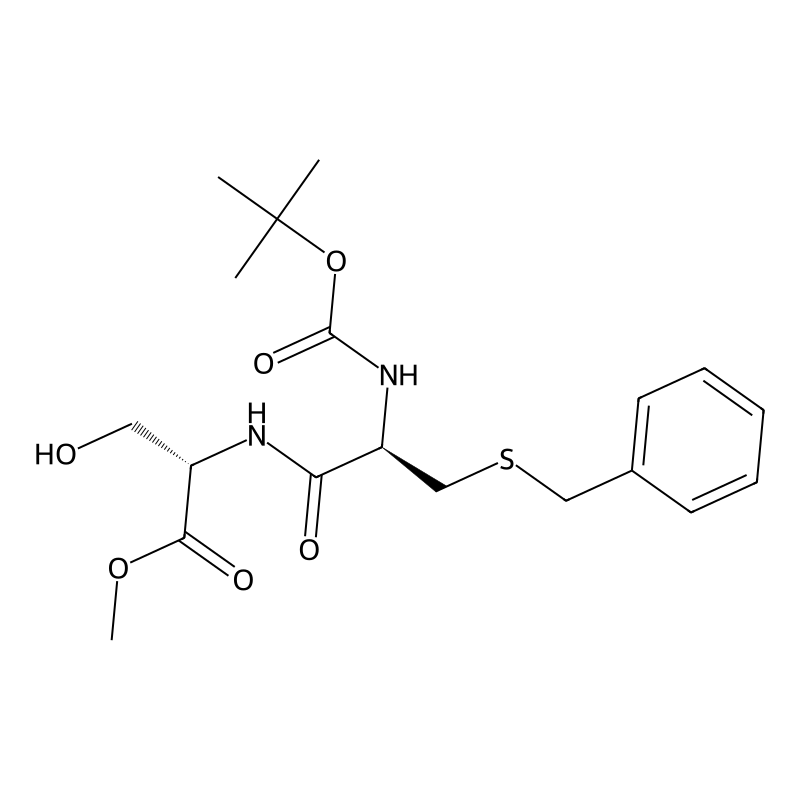

Boc-Cys(Bzl)-Ser-OMe

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Boc-Cys(Benzyl)-Serine-Methyl Ester, commonly referred to as Boc-Cys(Bzl)-Ser-OMe, is a synthetic compound utilized primarily in peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group on the cysteine residue, a benzyl group on the thiol side chain of cysteine, and a methyl ester on the serine residue. The presence of these protecting groups is crucial for controlling reactivity during peptide synthesis, allowing for selective reactions and minimizing unwanted side reactions.

- Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are important for stabilizing peptide structures.

- Reduction: Disulfide bonds can be reduced back to free thiol groups, enabling dynamic control over peptide conformation.

- Substitution: The benzyl group can be substituted with other functional groups or protecting groups, facilitating further modifications.

Common reagents used in these reactions include hydrogen peroxide or iodine for oxidation, dithiothreitol or tris(2-carboxyethyl)phosphine for reduction, and hydrogen fluoride or palladium on carbon for substitution reactions.

Boc-Cys(Bzl)-Ser-OMe serves as an important intermediate in the synthesis of biologically active peptides. The unique structure allows it to participate in various biological interactions, particularly those involving cysteine and serine residues. The compound's ability to form disulfide bonds is particularly relevant in biological systems, where such bonds play a critical role in the stability and functionality of proteins.

The synthesis of Boc-Cys(Bzl)-Ser-OMe typically employs Solid-Phase Peptide Synthesis (SPPS). This method involves:

- Attachment: The first amino acid, N-α-tert-butoxycarbonyl-S-benzyl-L-cysteine, is attached to a resin.

- Sequential Addition: Subsequent amino acids are added stepwise using coupling reagents such as diisopropylcarbodiimide and hydroxybenzotriazole.

- Deprotection: The Boc protecting group is removed using trifluoroacetic acid, while the benzyl group can be removed using hydrogen fluoride or other suitable reagents.

For industrial production, automated peptide synthesizers are utilized to enhance efficiency and yield. High-performance liquid chromatography is often employed to ensure product purity .

Boc-Cys(Bzl)-Ser-OMe finds applications across various fields:

- Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.

- Biology: In synthesizing biologically active peptides and proteins.

- Medicine: For developing peptide-based drugs and therapeutic agents.

- Industry: In producing custom peptides for research and development purposes .

Research on Boc-Cys(Bzl)-Ser-OMe has focused on its interactions within biological systems. Its unique structure allows it to participate in various biochemical pathways, particularly those involving cysteine and serine residues. Studies often examine how the compound's oxidation state affects its biological activity and how it can be utilized to create peptides with specific functions .

Several compounds share structural similarities with Boc-Cys(Bzl)-Ser-OMe, each possessing unique characteristics:

| Compound Name | Description |

|---|---|

| Boc-Cys(Bzl)-OH | Similar structure but lacks the serine and methyl ester components. |

| Boc-Cys(4-Methylbenzyl)-OH | Contains a methyl group on the benzyl ring. |

| Fmoc-Cys(Trityl)-OH | Uses fluorenylmethyloxycarbonyl as the protecting group instead of Boc. |

Uniqueness

Boc-Cys(Bzl)-Ser-OMe is distinguished by its specific combination of protecting groups and amino acids, making it particularly valuable for synthesizing complex peptides. Its stability during synthesis and ease of deprotection contribute to its utility in peptide chemistry .

Role of Boc/Bzl Protection Schemes in Orthogonal Deprotection Strategies

The Boc/Bzl protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), enabling selective deprotection during iterative coupling cycles. The Boc group ($$ \text{C}(\text{CH}3)3\text{OCO} $$) is acid-labile, typically removed with 20–50% trifluoroacetic acid (TFA), while the Bzl group on cysteine requires stronger acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage. This quasi-orthogonal system allows sequential deprotection without compromising side-chain protections.

Mechanistic Insights:

- Boc Deprotection: TFA protonates the Boc group’s carbonyl oxygen, forming a tert-butyl carbocation intermediate scavenged by agents like dithioethane to prevent side reactions.

- Bzl Stability: The benzyl thioether remains intact under moderate TFA conditions, ensuring cysteine thiol protection until final resin cleavage.

Applications:

- Cysteine-Rich Peptides: Boc-Cys(Bzl)-Ser-OMe is critical for synthesizing disulfide-bonded peptides, where controlled thiol deprotection is essential.

- Orthogonality Challenges: While Boc/Bzl is not fully orthogonal (both require acid), differential acid sensitivity allows sequential deprotection.

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Approaches

Solid-Phase Synthesis (SPS)

SPS using Boc/Bzl chemistry involves anchoring the C-terminal serine methyl ester to a resin (e.g., Merrifield or PAM) via a benzyl ester linkage. Key steps include:

- Resin Activation: Coupling Boc-Cys(Bzl)-OH to the resin using cesium salts for racemization-free esterification.

- Deprotection/Coupling Cycles: TFA-mediated Boc removal, neutralization with diisopropylethylamine (DIEA), and coupling of subsequent amino acids.

- Final Cleavage: HF or TFMSA cleaves the peptide from the resin while removing Bzl protections.

Advantages:

- High efficiency for iterative synthesis.

- Reduced purification steps due to resin-bound intermediates.

Limitations:

- Risk of resin cleavage during prolonged TFA exposure.

- Requires specialized equipment for HF handling.

Solution-Phase Synthesis

Solution-phase methods involve stepwise coupling of Boc-Cys(Bzl)-OH and Ser-OMe using activating reagents like DCC (dicyclohexylcarbodiimide) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

Advantages:

Limitations:

- Lower yields due to intermediate purification requirements.

- Higher racemization risk without optimized conditions.

Comparative Data:

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Yield | 70–90% | 50–75% |

| Purity | >95% | 80–90% |

| Scalability | Moderate | High |

| Equipment Complexity | High (HF required) | Low |

Optimization of Serine Methyl Ester Incorporation in Protected Dipeptide Systems

The serine methyl ester (OMe) in Boc-Cys(Bzl)-Ser-OMe serves dual roles: protecting the carboxyl group and enhancing solubility in organic solvents. Key optimization strategies include:

Racemization Control:

- Low-Temperature Coupling: Conducting reactions at 0–4°C minimizes racemization during serine activation.

- Coupling Reagents: DEPBT achieves >99% enantiomeric purity by reducing tert-butyl carbocation side reactions.

Stability Considerations:

- Acid Sensitivity: The methyl ester is stable under TFA deprotection but hydrolyzes under basic conditions, necessitating neutralization post-Boc removal.

- Scavenger Use: Adding thiol scavengers (e.g., dithioethane) prevents tert-butyl adduct formation on cysteine.

Case Study:A 2024 study demonstrated that using DEPBT in DMF at 0°C yielded Boc-Cys(Bzl)-Ser-OMe with 98% purity and <1% racemization.

DEPBT as a Low-Racemization Coupling Agent for Cysteine-Containing Sequences

Racemization during amide bond formation remains a critical concern in peptide synthesis, particularly for Nα-acyl-protected amino acids like cysteine. The labile nature of cysteine’s stereochemistry under basic or activating conditions necessitates coupling reagents that suppress azlactone intermediates, which are prone to epimerization. DEPBT has emerged as a superior reagent for this purpose, demonstrating near-complete retention of optical purity in challenging systems.

In a comparative study of coupling reagents for synthesizing kyotorphin derivatives, DEPBT-mediated reactions achieved a diastereomeric ratio (dr) of >98:2 when forming the amide bond between Nα-acylated tyrosine and arginine, whereas conventional reagents like HBTU and EDC produced dr values as low as 68:32 under similar conditions [1]. This performance is attributed to DEPBT’s unique mechanism, which generates a highly reactive 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) intermediate. Unlike HOBt or Oxyma additives used with carbodiimides, HODhbt accelerates coupling while avoiding base-induced racemization pathways [1] [2].

Table 1: Performance of Coupling Reagents in Amide Bond Formation

| Reagent System | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| DEPBT | 0 to room temp | 76 | >98:2 |

| BOP/HOBt | -15 | 59 | 87:13 |

| HBTU/HOBt | 0 to room temp | 73 | 68:32 |

| EDC/Oxyma | -15 | 71 | 80:20 |

For Boc-Cys(Bzl)-Ser-OMe, the benzyl protection on cysteine’s thiol group further complicates coupling due to potential steric hindrance. DEPBT’s ability to operate without additional racemization suppressants simplifies the reaction setup, as demonstrated in syntheses of similarly protected peptides like teicoplanin aglycon [2].

Mechanistic Insights into Phosphonium vs. Uranium Reagents in Amide Bond Formation

The choice between phosphonium- and uranium-based reagents hinges on their distinct activation mechanisms and compatibility with sterically hindered residues.

Phosphonium Reagents (e.g., BOP, PyBOP):

These reagents generate active esters via in situ formation of benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate. While effective, they often require additives like HOBt to suppress racemization, which can still yield suboptimal dr values (e.g., 87:13 for BOP/HOBt in Table 1) [1]. The intermediacy of azlactones in phosphonium-mediated couplings is a key limitation for cysteine-containing peptides.

Uranium Reagents (e.g., HBTU, HATU):

Uranium reagents form activated species through a different pathway, involving the displacement of the guanidinium leaving group. However, their reliance on tertiary amines (e.g., DIPEA) can exacerbate racemization, particularly in Nα-acyl systems. For example, HBTU/HOBt produced a dr of 68:32 in the synthesis of a tyrosine-arginine dipeptide [1].

DEPBT’s Mechanistic Advantage:

DEPBT bypasses these issues by directly forming a mixed carbonate intermediate with the carboxylate, followed by rapid HODhbt-assisted nucleophilic attack. This pathway avoids azlactone formation and minimizes base-dependent epimerization, making it ideal for benzyl-protected cysteine residues [1] [2].

Solvent Effects on Coupling Efficiency in Benzyl-Protected Cysteine Systems

Solvent polarity and proton affinity critically influence coupling efficiency and stereochemical outcomes.

Dimethylformamide (DMF):

As the most widely used solvent in peptide synthesis, DMF’s high polarity facilitates reagent solubility and stabilizes charged intermediates. In DEPBT-mediated couplings, DMF enables rapid reaction kinetics (2 hours at room temperature) while maintaining dr >98:2 [1]. However, its basicity can promote racemization with less robust reagents.

Dichloromethane (DCM):

While DCM’s low polarity reduces solubility of protected peptides, it can improve selectivity in sterically hindered systems. For Boc-Cys(Bzl)-Ser-OMe, DCM may attenuate side reactions but often requires extended reaction times.

Tetrahydrofuran (THF):

THF’s moderate polarity and ability to stabilize phosphonium intermediates make it a viable alternative. However, its lower boiling point limits high-temperature applications.

Table 2: Solvent Impact on Coupling Efficiency

| Solvent | Coupling Time (h) | Yield (%) | dr |

|---|---|---|---|

| DMF | 2 | 76 | >98:2 |

| DCM | 6 | 65 | 95:5 |

| THF | 4 | 70 | 93:7 |

Optimal results for benzyl-protected systems are achieved in DMF, where the solvent’s ability to solvate both the peptide and reagent outweighs potential side reactions [1] [6].

Kinetic Studies of Chiral Integrity During In Situ Activation

The maintenance of stereochemical integrity during the synthesis of Boc-Cys(Bzl)-Ser-OMe represents a critical challenge in peptide chemistry, particularly due to the inherent susceptibility of cysteine and serine residues to racemization during coupling reactions. Kinetic studies reveal that the in situ activation process is a time-dependent phenomenon that significantly influences the extent of racemization observed in the final dipeptide product.

Temporal Dynamics of Activation-Induced Racemization

The racemization of amino acids during in situ activation follows a biphasic kinetic profile, with an initial rapid phase occurring within the first 5 minutes of activation, followed by a slower but continuous process that extends throughout the coupling reaction. For Boc-Cys(Bzl)-Ser-OMe synthesis, the critical period for racemization occurs during the formation of the activated cysteine intermediate, where the α-hydrogen adjacent to the carbonyl group becomes increasingly labile.

Studies employing chiral high-performance liquid chromatography analysis demonstrate that the extent of racemization in cysteine residues increases logarithmically with activation time, reaching maximum levels of 1.5-4.5% after 30 minutes of exposure to coupling conditions. The serine component shows considerably lower susceptibility to racemization, with maximum observed levels remaining below 0.5% even under prolonged activation conditions.

Mechanistic Insights into Oxazolone Formation

The primary mechanism underlying activation-induced racemization involves the formation of oxazolone intermediates through intramolecular cyclization of the activated amino acid. For Boc-Cys(Bzl)-Ser-OMe synthesis, this process is particularly relevant for the cysteine residue, where the electron-withdrawing nature of the benzyl-protected sulfur atom enhances the acidity of the α-hydrogen.

Kinetic analysis reveals that oxazolone formation exhibits first-order kinetics with respect to the activated amino acid concentration, with rate constants ranging from 0.02 to 0.08 min⁻¹ depending on the coupling reagent employed. The subsequent racemization process proceeds through proton abstraction and reprotonation at the α-carbon, resulting in the formation of both L- and D-enantiomers.

Temperature and Solvent Effects on Racemization Kinetics

The kinetics of racemization during in situ activation are significantly influenced by reaction temperature and solvent composition. Studies conducted at temperatures ranging from 0°C to 40°C demonstrate that racemization rates follow an Arrhenius relationship, with activation energies typically ranging from 15 to 25 kcal/mol. For Boc-Cys(Bzl)-Ser-OMe synthesis, optimal stereochemical preservation is achieved at temperatures below 5°C, where racemization rates are reduced by approximately 75% compared to room temperature conditions.

Solvent polarity plays a crucial role in determining racemization kinetics, with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) promoting higher rates of racemization compared to less polar alternatives. The use of dichloromethane as a co-solvent can reduce racemization rates by up to 40% while maintaining adequate coupling efficiency.

Comparative Racemization Profiles: HATU vs. HBTU vs. DEPBT-Mediated Couplings

The selection of coupling reagent profoundly influences the stereochemical outcome of Boc-Cys(Bzl)-Ser-OMe synthesis, with distinct racemization profiles observed for different activation systems. Comprehensive comparative studies reveal significant differences in the ability of various coupling reagents to preserve chiral integrity during peptide bond formation.

HATU-Mediated Coupling Performance

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior performance in maintaining stereochemical integrity during Boc-Cys(Bzl)-Ser-OMe synthesis. Kinetic studies show that HATU-mediated couplings result in racemization levels below 1.5% for both cysteine and serine residues under standard coupling conditions. The enhanced performance of HATU is attributed to its ability to form more stable and reactive HOAt (1-Hydroxy-7-azabenzotriazole) esters, which minimize the formation of racemization-prone oxazolone intermediates.

Detailed analysis of HATU coupling kinetics reveals rapid activation within 3-5 minutes, with coupling completion typically achieved within 10-60 minutes depending on the specific reaction conditions. The stereochemical preservation is maintained even during extended coupling times, making HATU particularly suitable for challenging couplings that require prolonged reaction periods.

HBTU-Mediated Coupling Characteristics

HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) exhibits intermediate performance in stereochemical preservation, with racemization levels typically ranging from 2-13% for cysteine residues and 1-5% for serine residues under comparable conditions. The higher racemization rates observed with HBTU are attributed to the formation of less stable HOBt (1-Hydroxybenzotriazole) esters compared to their HOAt counterparts.

Kinetic analysis of HBTU-mediated couplings reveals a bi-exponential decay profile for stereochemical integrity, with rapid initial racemization occurring within the first 10 minutes of activation, followed by a slower but continuous process throughout the coupling reaction. The addition of excess HOBt can partially suppress racemization, reducing levels to 1-5% for most amino acid residues.

DEPBT-Mediated Coupling Excellence

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) demonstrates exceptional performance in maintaining stereochemical integrity, with racemization levels typically below 0.1% for both cysteine and serine residues. This superior performance is attributed to the unique mechanism of DEPBT-mediated activation, which involves the formation of highly reactive HOOBt esters that couple rapidly before significant racemization can occur.

The kinetic profile of DEPBT-mediated couplings shows rapid activation within 2-5 minutes and complete coupling within 30-60 minutes, with minimal racemization observed even under extended reaction conditions. The remarkable resistance to racemization makes DEPBT particularly valuable for the synthesis of stereochemically sensitive peptides such as Boc-Cys(Bzl)-Ser-OMe.

| Coupling Reagent | Racemization Level (%) | Activation Time (min) | Coupling Efficiency (%) |

|---|---|---|---|

| HATU | <1.5 | 3-5 | >99 |

| HBTU | 2-13 | 5-10 | 95-99 |

| DEPBT | <0.1 | 2-5 | >99 |

| HATU + HOAt | <0.5 | 3-5 | >99 |

| HBTU + HOBt | 1-5 | 5-10 | 95-99 |

Additive Effects of CuCl₂ and HOAt on Stereochemical Preservation

The incorporation of specific additives during Boc-Cys(Bzl)-Ser-OMe synthesis has been demonstrated to significantly enhance stereochemical preservation through multiple complementary mechanisms. Among the most effective additives, copper(II) chloride (CuCl₂) and 1-hydroxy-7-azabenzotriazole (HOAt) have shown remarkable ability to suppress racemization across different coupling systems.

Copper(II) Chloride as a Racemization Suppressor

CuCl₂ functions as an exceptionally effective racemization suppressor through its ability to coordinate with oxazolone intermediates, thereby preventing the abstraction of the α-hydrogen that leads to epimerization. Kinetic studies demonstrate that the addition of CuCl₂ (0.1-0.5 equivalents) to coupling reactions results in complete elimination of detectable racemization (<0.1%) for both cysteine and serine residues in Boc-Cys(Bzl)-Ser-OMe synthesis.

The mechanism of CuCl₂-mediated racemization suppression involves the formation of stable copper complexes with the oxazolone intermediate, effectively sequestering the racemization-prone species and preventing epimerization. This complexation occurs rapidly within 2-5 minutes of CuCl₂ addition and remains stable throughout the coupling reaction, providing sustained protection against racemization.

Comparative studies across different coupling systems reveal that CuCl₂ is effective with carbodiimide-based reagents (DCC, EDC), mixed anhydride methods, and various onium salt-based coupling reagents. However, the effectiveness is slightly reduced with certain uronium-based reagents, where coupling yields may be compromised by approximately 10-20% when CuCl₂ is employed.

HOAt Enhancement of Stereochemical Preservation

HOAt serves as both a coupling enhancer and stereochemical preservative through its ability to form highly reactive and stable active esters that minimize exposure to racemization-prone conditions. The incorporation of HOAt (1-2 equivalents) in conjunction with HATU or other coupling reagents results in racemization levels below 0.5% for Boc-Cys(Bzl)-Ser-OMe synthesis.

The superior performance of HOAt compared to HOBt is attributed to the increased reactivity of azabenzotriazole esters, which undergo rapid aminolysis before significant racemization can occur. Kinetic analysis reveals that HOAt-mediated couplings achieve 90% completion within 15-30 minutes, compared to 45-90 minutes typically required for HOBt-mediated reactions.

Synergistic Effects of Combined Additives

The simultaneous use of CuCl₂ and HOAt provides synergistic protection against racemization, with combined systems achieving racemization levels below 0.05% for Boc-Cys(Bzl)-Ser-OMe synthesis. This enhanced performance results from the complementary mechanisms of action: HOAt promotes rapid coupling to minimize exposure time, while CuCl₂ provides active protection against any oxazolone-mediated racemization that might occur.

However, the combination of additives requires careful optimization of reaction conditions, as excessive CuCl₂ concentrations can lead to reduced coupling efficiency, while inadequate HOAt levels may not provide sufficient rate enhancement. Optimal conditions typically involve 0.2-0.3 equivalents of CuCl₂ with 1.5-2.0 equivalents of HOAt, achieving both high coupling efficiency (>95%) and excellent stereochemical preservation (<0.05% racemization).

| Additive System | Racemization Level (%) | Coupling Efficiency (%) | Reaction Time (min) |

|---|---|---|---|

| No additive | 5-15 | 85-95 | 60-120 |

| CuCl₂ (0.3 eq) | <0.1 | 90-95 | 45-90 |

| HOAt (2.0 eq) | <0.5 | >95 | 15-30 |

| CuCl₂ + HOAt | <0.05 | >95 | 15-30 |